2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione
CAS No.: 937602-34-1
Cat. No.: VC13286084
Molecular Formula: C17H15ClO4
Molecular Weight: 318.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937602-34-1 |
|---|---|
| Molecular Formula | C17H15ClO4 |
| Molecular Weight | 318.7 g/mol |
| IUPAC Name | 2-chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione |
| Standard InChI | InChI=1S/C17H15ClO4/c1-21-13-9-5-3-7-11(13)16(19)15(18)17(20)12-8-4-6-10-14(12)22-2/h3-10,15H,1-2H3 |
| Standard InChI Key | LGKSTNVXEBFBSL-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl |
| Canonical SMILES | COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central 1,3-diketone moiety () flanked by two 2-methoxyphenyl groups. The methoxy (-OCH) substituents at the ortho positions of the aromatic rings introduce steric hindrance and electronic effects, while the chlorine atom at the C2 position enhances electrophilicity. X-ray crystallography of analogous 1,3-dicarbonyl compounds reveals planar configurations around the diketone core, with torsional angles influenced by substituents .
Spectroscopic Characteristics
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IR Spectroscopy: Strong carbonyl stretches () at ~1680–1700 cm⁻¹ and C-Cl stretches at 550–600 cm⁻¹ .
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NMR:
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via Claisen condensation or halogenation of preformed 1,3-diketones:
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Claisen Condensation: Reacting 2-methoxyacetophenone with a chlorinated acetylating agent (e.g., chloroacetyl chloride) under basic conditions .
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Post-Synthetic Halogenation: Treating 1,3-bis(2-methoxyphenyl)propane-1,3-dione with chlorinating agents like (N-chlorosuccinimide) in the presence of a radical initiator .
Example Procedure :
A mixture of 1,3-bis(2-methoxyphenyl)propane-1,3-dione (1.0 equiv) and (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate) to yield the chlorinated derivative.
Reactivity Profile
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Nucleophilic Substitution: The chlorine atom at C2 is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling access to heterocyclic derivatives .
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Keto-Enol Tautomerism: The 1,3-diketone moiety exists in equilibrium with its enol form, facilitating chelation with metal ions and participation in cycloaddition reactions .
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Photochemical Reactions: Upon UV irradiation, the compound undergoes 6π-electrocyclic ring closure or forms reactive intermediates for cross-coupling .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as a precursor for antioxidant agents and heterocyclic scaffolds:
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Antioxidant Activity: Chloro-substituted 1,3-diketones exhibit enhanced radical scavenging properties compared to non-halogenated analogs. In DPPH assays, IC values for similar compounds range from 20–50 μM .
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Thiazoline Synthesis: Reaction with thiourea yields 2-aminothiazole derivatives, which are bioactive motifs in antimicrobial and anticancer agents .
Materials Science
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Coordination Chemistry: The diketone moiety acts as a bidentate ligand, forming complexes with transition metals (e.g., Fe, Cu) for catalytic applications .
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Polymer Additives: Incorporated into polymer matrices to improve thermal stability and UV resistance .
Future Directions
Research opportunities include:
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